Home > Products > Screening Compounds P146905 > N-(2-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
N-(2-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide - 1170452-17-1

N-(2-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-3094319
CAS Number: 1170452-17-1
Molecular Formula: C18H15ClFN3O2
Molecular Weight: 359.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SR141716A is a synthetic compound classified as a biaryl pyrazole. It acts as a selective inverse agonist for the cannabinoid receptor type 1 (CB1). [, , ] This means it binds to the CB1 receptor and produces an effect opposite to that of typical agonists, suppressing the receptor's constitutive activity. [, ] SR141716A has been a valuable tool in scientific research to investigate the endocannabinoid system, particularly the role of the CB1 receptor in various physiological and pathological processes. [, ]

Molecular Structure Analysis
  • Bioisosteric replacement: This approach involves substituting specific functional groups or moieties within the molecule with others that have similar physicochemical properties while potentially altering the pharmacological profile. For example, researchers have explored replacing the pyrazole ring with other heterocycles or modifying the substituents at various positions. [, , , , ]
  • Structure-activity relationship (SAR) studies: These studies systematically alter the molecule's structure to understand how different substituents and structural features contribute to the compound's binding affinity, selectivity, and overall activity. [, , , ]
  • Radiolabeling: As mentioned earlier, introducing radioactive isotopes like [18F] into the molecule enables the development of PET tracers for in vivo imaging studies. [, ]
Physical and Chemical Properties Analysis
  • Solubility: The ability of the compound to dissolve in various solvents, including water and organic solvents, is crucial for its formulation and administration. []
  • Lipophilicity: The compound's affinity for lipids influences its ability to cross cell membranes, including the blood-brain barrier, and reach its target site. [, ]
  • Metabolic stability: The compound's susceptibility to enzymatic degradation in the body affects its duration of action and potential for oral bioavailability. []
Applications
  • Obesity and metabolic disorders: SR141716A was initially investigated as a potential treatment for obesity due to its ability to suppress appetite and reduce food intake by antagonizing CB1 receptors. [, , ]
  • Substance abuse and addiction: Studies have explored the potential of SR141716A and its analogues in treating nicotine, alcohol, and other drug addictions, based on the involvement of the endocannabinoid system in reward and reinforcement pathways. [, ]
  • Neurological and psychiatric disorders: Research has investigated the potential role of CB1 receptor antagonists in various conditions, including anxiety, depression, schizophrenia, and neurodegenerative diseases. [, ]
  • Developing peripherally restricted antagonists: These compounds are designed to have limited or no access to the central nervous system, potentially minimizing psychiatric side effects while maintaining therapeutic efficacy in peripheral tissues. [, ]

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A is a potent and selective antagonist for the cannabinoid CB1 receptor []. It is also known as rimonabant []. SR141716A competitively antagonizes the Ca(2+) current effect of the cannabinoid (CB) agonist WIN55212-2 in superior cervical ganglion neurons and acts as an inverse agonist by producing opposite current effects when applied alone [].
  • Relevance: SR141716A shares the core structure of N-(aryl/alkyl)-5-aryl-1-aryl-1H-pyrazole-3-carboxamide with N-(2-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide. The key difference is the substitution pattern on the pyrazole ring and the nature of the N-substituent. The research on SR141716A highlights the structure-activity relationship (SAR) of the pyrazole scaffold in CB1 receptor antagonism [, , , ], providing insights for designing analogs with tailored pharmacological properties.

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

  • Compound Description: VCHSR is an analog of SR141716A that lacks hydrogen bonding potential at the C3 position of the pyrazole ring []. It acts as a neutral antagonist at the CB1 receptor [].

3. N-(Piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F]NIDA-42033)* Compound Description: [18F]NIDA-42033 is a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain by positron emission tomography (PET) [].* Relevance: [18F]NIDA-42033 is structurally related to N-(2-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide as both compounds are N-piperidinyl pyrazole-3-carboxamide derivatives with halogen and aryl substituents on the pyrazole core. The development of [18F]NIDA-42033 as a PET ligand highlights the use of radiolabeled pyrazole derivatives for imaging CB1 receptors, indicating the potential of N-(2-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide and its analogs for similar applications.

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor []. It displays nanomolar affinity for both rat brain and human CB1 recombinant receptors and has low affinity for CB2 receptors []. SR147778 is able to antagonize various pharmacological effects induced by cannabinoid agonists [].

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a peripherally restricted CB1R antagonist with significant weight-loss efficacy in diet-induced obese (DIO) mice []. It displays a favorable off-target profile [].

5-(4-(2-[18F]Fluoroethoxy)phenyl)-1-(2,4-dichlorophenyl)-4-cyano-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide ([18F]JHU88868)

  • Compound Description: [18F]JHU88868 is a novel radioligand developed for positron emission tomography (PET) imaging of cannabinoid type 1 receptors (CB1) []. It exhibits high CB1 binding affinity and moderate lipophilicity [].

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a potential peripheral cannabinoid-1 receptor inverse agonist []. It exhibits higher binding affinity and lower lipophilicity than Rimonabant [].

Properties

CAS Number

1170452-17-1

Product Name

N-(2-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

IUPAC Name

N-(2-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide

Molecular Formula

C18H15ClFN3O2

Molecular Weight

359.79

InChI

InChI=1S/C18H15ClFN3O2/c1-2-25-16-11-23(13-9-7-12(20)8-10-13)22-17(16)18(24)21-15-6-4-3-5-14(15)19/h3-11H,2H2,1H3,(H,21,24)

InChI Key

AEGIWTROCNVVRU-UHFFFAOYSA-N

SMILES

CCOC1=CN(N=C1C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.